5-Bromo-2-ethoxy-3-fluoroaniline
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Overview
Description
5-Bromo-2-ethoxy-3-fluoroaniline: is an organic compound with the molecular formula C8H9BrFNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, ethoxy, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxy-3-fluoroaniline typically involves the bromination, ethoxylation, and fluorination of aniline derivatives. One common method includes:
Bromination: Aniline is first brominated using bromine or a bromine source in the presence of a catalyst.
Ethoxylation: The brominated intermediate is then reacted with ethyl alcohol in the presence of a base to introduce the ethoxy group.
Fluorination: Finally, the ethoxylated intermediate is fluorinated using a fluorine source such as hydrogen fluoride or a fluorinating agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-ethoxy-3-fluoroaniline can undergo nucleophilic substitution reactions where the bromine, ethoxy, or fluorine groups are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Amines or other reduced forms.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Chemistry: 5-Bromo-2-ethoxy-3-fluoroaniline is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activity, making it a valuable starting material for drug discovery.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethoxy-3-fluoroaniline depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
- 3-Bromo-4-ethoxy-5-fluoroaniline
- 2-Bromo-5-fluoroaniline
- 3-Bromo-2-fluoroaniline
Comparison: 5-Bromo-2-ethoxy-3-fluoroaniline is unique due to the specific positions of the bromine, ethoxy, and fluorine groups on the benzene ring. This unique substitution pattern can influence its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may offer different properties and reactivity, making it suitable for specific applications in synthesis and industry.
Properties
IUPAC Name |
5-bromo-2-ethoxy-3-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMMATFSNVITCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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